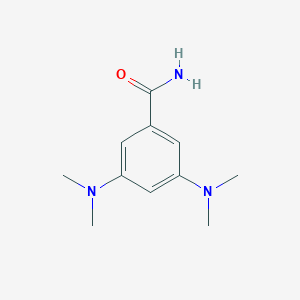

3,5-Bis(dimethylamino)benzamide

説明

3,5-Bis(dimethylamino)benzamide is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics. This compound is characterized by the presence of two dimethylamino groups attached to the benzamide core, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(dimethylamino)benzamide typically involves the reaction of 3,5-diaminobenzamide with dimethylamine under controlled conditions. One effective method for synthesizing acyclic aniline derivatives bearing carbamide fragments involves the reaction of carbamides with ortho-, meta-, and para-aminobenzamides and bis(N,N-dimethylamino)methane in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: 3,5-Bis(dimethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide core.

Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

科学的研究の応用

Medicinal Chemistry Applications

BDMAB has emerged as a crucial building block in the synthesis of various pharmacologically active compounds. Its applications in medicinal chemistry include:

- Drug Design : BDMAB is utilized in the design of inhibitors targeting specific enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents against various diseases, including cancer and infections .

- Anticancer Activity : Research indicates that compounds similar to BDMAB exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : BDMAB has been investigated for its antimicrobial activity. Similar compounds have demonstrated efficacy against drug-resistant bacteria, making them potential candidates for addressing antibiotic resistance .

Agricultural Applications

In addition to its medicinal uses, BDMAB is being explored for applications in agricultural science:

- Pesticide Development : The compound's interaction with biological systems suggests potential use as a pesticide or herbicide. Its ability to affect plant physiology could lead to the development of new agrochemicals that enhance crop protection.

- Biological Activity : BDMAB's structure allows it to interact with various molecular targets in plants, potentially leading to enhanced growth or resistance to pests and diseases.

Synthesis and Structural Analogues

The synthesis of BDMAB typically involves multi-step organic reactions that can be optimized for yield and purity. Similar compounds that share structural features with BDMAB include:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4,6-Bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Intermediate for synthesis |

| 3-(dimethylamino)benzamide | Benzamide structure | Common amide functionality |

| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potentially different biological activity |

These analogues can provide insights into the biological activity of BDMAB and help optimize its pharmacological properties.

Case Studies

Several case studies highlight the effectiveness of BDMAB and related compounds:

- Anticancer Studies : A study demonstrated that benzamide derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved modulation of apoptotic pathways through interaction with specific cellular receptors .

- Antimicrobial Research : Investigations into the antimicrobial properties of benzamide derivatives revealed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antibiotics .

- Agricultural Applications : Research on the use of benzamide derivatives as herbicides indicated their ability to disrupt plant growth regulatory pathways, suggesting a novel approach to weed management in agriculture.

作用機序

The mechanism of action of 3,5-Bis(dimethylamino)benzamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

3,5-Diaminobenzamide: A precursor in the synthesis of 3,5-Bis(dimethylamino)benzamide.

N,N-Dimethylaminobenzamide: Shares structural similarities but with different functional groups.

Benzimidazole Derivatives: These compounds also contain benzamide cores and exhibit diverse biological activities.

Uniqueness: this compound is unique due to the presence of two dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications, such as proteomics and organic synthesis.

生物活性

3,5-Bis(dimethylamino)benzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two dimethylamino groups attached to a benzamide backbone, which is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Studies have shown that benzamide derivatives can significantly reduce viral loads in chronic hepatitis B virus (HBV) infections. Specifically, compounds similar to this compound have been identified as promising antiviral agents that inhibit HBV nucleocapsid assembly by binding to the core protein .

- Histamine H3 Receptor Antagonism : This compound has been explored for its potential as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in various neurological processes, and antagonists can be beneficial in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .

- Anticancer Properties : Some studies indicate that benzamide derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with kinase activity, which is crucial for cancer cell growth and survival .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound's dimethylamino groups enhance its ability to interact with specific receptors, such as the histamine H3 receptor. This interaction modulates neurotransmitter release and can influence cognitive functions .

- Inhibition of Viral Assembly : In the context of HBV, this compound promotes the formation of empty capsids by binding specifically to the HBV core protein. This action disrupts the viral replication cycle and reduces viral load in infected cells .

Case Studies and Research Findings

- Antiviral Efficacy : A study reported that benzamide derivatives similar to this compound reduced cytoplasmic HBV DNA levels significantly. This effect was attributed to their ability to bind to the heteroaryldihydropyrimidine pocket within the core protein dimer-dimer interfaces .

- Histamine H3 Antagonism : Research has demonstrated that certain analogs of this compound show robust engagement with histamine H3 receptors in vivo. For instance, one compound achieved over 80% receptor occupancy at a dose of 10 mg/kg in rat models, leading to increased wakefulness and cognitive enhancements .

- Cancer Cell Proliferation Inhibition : In vitro studies have shown that benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers. This inhibition correlates with reduced cell proliferation in cancer models .

Data Summary Table

特性

IUPAC Name |

3,5-bis(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13(2)9-5-8(11(12)15)6-10(7-9)14(3)4/h5-7H,1-4H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVREPXTWUBIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640991 | |

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120338-77-4 | |

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。